molecular formula C17H22N2O2 B5411626 1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B5411626
M. Wt: 286.37 g/mol
InChI Key: UVSMYZXQJZOGOF-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one typically involves the reaction of 3,4-dimethylphenylamine with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one: Known for its unique structural features and potential biological activities.

    1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the carbonyl group.

    1-(3,4-Dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-amine: Similar structure but with an amine group instead of the carbonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-5-6-15(9-13(12)2)19-11-14(10-16(19)20)17(21)18-7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMYZXQJZOGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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